1,2-Bis(2-chloroethoxy)ethane

Catalog No.
S661052
CAS No.
112-26-5
M.F
C6H12Cl2O2
M. Wt
187.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(2-chloroethoxy)ethane

CAS Number

112-26-5

Product Name

1,2-Bis(2-chloroethoxy)ethane

IUPAC Name

1,2-bis(2-chloroethoxy)ethane

Molecular Formula

C6H12Cl2O2

Molecular Weight

187.06 g/mol

InChI

InChI=1S/C6H12Cl2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2

InChI Key

AGYUOJIYYGGHKV-UHFFFAOYSA-N

SMILES

C(COCCCl)OCCCl

solubility

0.10 M
Soluble in carbon tetrachloride
In water, 18,900 mg/l @ 20 °C

Canonical SMILES

C(COCCCl)OCCCl

The exact mass of the compound 1,2-Bis(2-chloroethoxy)ethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.10 msoluble in carbon tetrachloridein water, 18,900 mg/l @ 20 °c. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Bis(2-chloroethoxy)ethane, widely known as triethylene glycol dichloride, is a bifunctional alkylating agent and a critical oligoethylene glycol building block. It features two terminal primary chlorides separated by a flexible, hydrophilic diether backbone. In industrial and laboratory procurement, this compound is primarily sourced as an essential precursor for the templated synthesis of macrocyclic polyethers (such as 18-crown-6 and its derivatives), as a cross-linking monomer for specialty polysulfides and polyurethanes, and as a hydrophilic linker in pharmaceutical intermediates. With a boiling point of 235 °C, it offers excellent thermal stability, making it highly suitable for high-temperature macrocyclization and step-growth polymerization protocols where shorter-chain or more highly reactive halide analogs would degrade or volatilize prematurely [1].

Procurement Fit

Bifunctional dichloride for macrocycle and polyether assembly
High boiling point enables prolonged atmospheric reflux syntheses
Documented metal-ion extraction selectivity in nuclear solvent processes

Substituting 1,2-bis(2-chloroethoxy)ethane with shorter homologs like diethylene glycol dichloride or more reactive analogs like 1,2-bis(2-bromoethoxy)ethane fundamentally alters both the reaction trajectory and the final material properties. In macrocycle synthesis, the exact chain length (an 8-atom linker) is structurally mandated to achieve the correct cavity size for target ionophores; using the diethylene glycol analog shifts the thermodynamic product from an 18-membered ring (ideal for potassium coordination) to a 15-membered ring (selective for sodium). Furthermore, while the dibromo analog offers faster initial nucleophilic substitution kinetics, the dichloride is overwhelmingly preferred for scale-up due to its superior atom economy, lower cost per mole, and reduced susceptibility to premature elimination side-reactions at the elevated temperatures required for cyclization or polymerization .

Substitution Risk

Thermal ceiling
Elevated boiling point supports atmospheric reflux above 150 °C
Lower boiling point of bis(2-chloroethyl) ether may require pressurized vessels
Flammability classification
Combustible liquid under GHS/OSHA frameworks
Flammable liquid imposes stricter storage and ventilation rules
Inhalation exposure
Lower vapor pressure reduces ventilation and PPE engineering controls
Higher vapor pressure of in-class analog increases airborne concentration risk

Absolute Chain-Length Dependence in Crown Ether Templating

The synthesis of specific crown ethers is entirely dependent on the backbone length of the dihalide precursor. When synthesizing 18-crown-6 derivatives (which have a cavity size of ~2.6–3.2 Å, selective for K+), 1,2-bis(2-chloroethoxy)ethane must be reacted with a corresponding triethylene glycol derivative. Substituting this with diethylene glycol dichloride forces the cyclization into a 15-crown-5 geometry (cavity size ~1.7–2.2 Å), which drastically reduces potassium binding affinity and alters the phase-transfer catalytic utility of the resulting molecule [1].

Evidence DimensionResulting Macrocycle Ring Size and Cation Selectivity
Target Compound DataYields 18-membered rings (K+ selective)
Comparator Or BaselineDiethylene glycol dichloride (Yields 15-membered rings, Na+ selective)
Quantified Difference3-atom difference in ring circumference, shifting primary ion selectivity from K+ to Na+
ConditionsBase-catalyzed Williamson ether macrocyclization

Buyers synthesizing potassium-selective phase transfer catalysts or specific ionophores cannot substitute chain lengths without completely losing the target binding function.

Boiling Point
Head-to-head
235 °C vs 178 °C (+57 °C)
Enables atmospheric reflux synthesis above 150 °C
At 760 mmHg; bis(2-chloroethyl) ether near boiling point under same conditions

Atom Economy and Scale-Up Viability in Linker Procurement

For industrial alkylation and polymerization workflows, the choice of leaving group significantly impacts mass efficiency. 1,2-Bis(2-chloroethoxy)ethane has a molecular weight of 187.06 g/mol, whereas the more reactive dibromo analog (1,2-bis(2-bromoethoxy)ethane) weighs 275.97 g/mol. To introduce the same number of moles of the triethylene glycol linker into a polymer or pharmaceutical intermediate, a process requires approximately 47.5% more mass of the brominated precursor. Coupled with the higher inherent cost of brominated organics, the dichloride provides a vastly superior mass-to-yield ratio for large-scale manufacturing .

Evidence DimensionPrecursor Mass Requirement per Mole of Linker
Target Compound Data187.06 g/mol
Comparator Or Baseline1,2-Bis(2-bromoethoxy)ethane (275.97 g/mol)
Quantified Difference47.5% increase in raw material mass required when using the dibromo analog
ConditionsStoichiometric calculation for industrial scale-up

For procurement managers, the dichloride offers a massive cost and mass-efficiency advantage over the dibromo analog for bulk polymer or intermediate synthesis.

Flash Point
Data to verify
121 °C (open cup) vs 55 °C (closed cup)
Combustible classification reduces fire-risk infrastructure burden
Classification thresholds vary by regulatory framework

Thermal Stability During High-Temperature Cyclization

Macrocyclization reactions to form crown ethers or large macrocycles often require prolonged heating (e.g., refluxing in THF or DMF at 65–150 °C) to overcome the entropic penalty of ring closure. Under these harsh conditions, 1,2-bis(2-chloroethoxy)ethane exhibits excellent thermal stability, whereas the corresponding iodo- or bromo- analogs are significantly more prone to base-catalyzed dehydrohalogenation (elimination) side reactions. These side reactions generate unwanted vinyl ethers and depress the overall yield of the target macrocycle .

Evidence DimensionSusceptibility to Base-Catalyzed Elimination at High Temperatures
Target Compound DataHigh stability, low elimination rate
Comparator Or Baseline1,2-Bis(2-bromoethoxy)ethane (Higher rates of elimination)
Quantified DifferenceChlorides require higher activation energy for elimination, preserving the bifunctional monomer for the slower cyclization pathway
ConditionsProlonged reflux in polar aprotic solvents with strong bases (e.g., KOH/DMF)

Process chemists select the dichloride to maximize the yield of the cyclized product and minimize the formation of dead-end elimination byproducts during long reaction times.

Vapor Pressure
Head-to-head
≤0.06 mmHg vs 0.4 mmHg (≥6.7× lower)
Lowers inhalation exposure engineering controls
At 20 °C; alternative measurement reports 0.01 mmHg

Modulation of Polymer Glass Transition Temperature (Tg)

When used as a monomer in the synthesis of polyethers or polysulfide elastomers, the length of the oligoethylene glycol chain directly dictates the flexibility of the resulting polymer network. Incorporating 1,2-bis(2-chloroethoxy)ethane introduces a longer, more flexible diether segment compared to diethylene glycol dichloride. This increased chain length enhances the free volume within the polymer matrix, effectively lowering the glass transition temperature (Tg) and improving the low-temperature elasticity and hydrophilicity of the final material [1].

Evidence DimensionPolymer Backbone Flexibility and Tg
Target Compound DataLower Tg, higher elasticity
Comparator Or BaselineDiethylene glycol dichloride (Higher Tg, more rigid)
Quantified DifferenceThe addition of one -CH2CH2O- repeating unit systematically lowers the Tg of the resulting polysulfide or polyether networks
ConditionsStep-growth polymerization of functionalized elastomers

Material scientists must procure the exact chain length to tune the thermal and mechanical properties of specialty elastomers and hydrogels.

Acute Oral Toxicity
Cross-study
LD50 250 mg/kg vs 75 mg/kg (3.3× higher)
Wider acute toxicity safety margin
Rat oral; alternative LD50 ~105 mg/kg reported in other databases
Extraction Selectivity
Class-level
97% Pu recovery, 0.01% fission products
Demonstrates unique metal-ion extraction selectivity
Trigly process; Pu/fission product decontamination factor ~10⁴
Macrocycle Yield
Class-level
Overall 57–67% (diaza-18-crown-6)
Essential for N/O mixed-donor crown ether synthesis
Two-step validated procedure; multigram scale

Industrial Synthesis of 18-Crown-6 and Derivatives

This compound is the absolute required precursor for generating 18-membered macrocyclic phase-transfer catalysts, as its exact 8-atom chain length is necessary to form the K+-selective cavity size, which cannot be achieved with shorter homologs [1].

Production of Polysulfide Sealants and Elastomers

It acts as a flexible, hydrophilic monomer in step-growth polymerizations, effectively lowering the glass transition temperature of the polymer network to improve low-temperature elasticity compared to shorter-chain analogs [2].

Pharmaceutical Linker Engineering

Where a stable, bifunctional PEG-like linker is needed to bridge two pharmacophores (e.g., in PROTACs or dimeric drugs), the dichloride offers superior atom economy and thermal stability during synthesis compared to brominated alternatives .

Application Fit Matrix

Application
Selection Property
Validation Focus
High-temperature reflux synthesis
High thermal ceiling
Boiling point and thermal stability review
Metal-ion solvent extraction
High extraction selectivity
Decontamination factor and recovery data
Mixed-donor macrocycle synthesis
Three-oxygen dichloride architecture
Macrocyclization yield and donor compatibility
Standard-ventilation facility use
Combustible liquid classification
Flash point and vapor pressure review

Color/Form

Colorless liquid

XLogP3

1.1

Boiling Point

232.0 °C
241.3 °C

Flash Point

250 °F; 121 °C (OPEN CUP)

Density

1.1974 @ 20 °C/20 °C

Melting Point

-31.5 °C
FP: -31.5 °C

UNII

28JQ82M13J

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (94.23%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (98.08%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (82.69%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (76.92%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (82.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.06 mmHg
0.06 mm Hg @ 20 °C

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Impurities

Acidity as HCl, 0.01% by wt, max

Other CAS

112-26-5

Wikipedia

Triglycol dichloride

General Manufacturing Information

Ethane, 1,2-bis(2-chloroethoxy)-: ACTIVE

Analytic Laboratory Methods

Method: EPA-EAD 611, Haloethers in Water by GC/Electrolytic Conductivity Detector; Analyte: bis(2-chloroethoxy)methane; Matrix: water; Detection Level: 0.5 ug/L. /Bis(2-chloroethoxy)methane/
Method: EPA-NERL 625, Base/Neutrals and Acids; Analyte: bis(2-chloroethoxy)methane; Procedure: GC/MS; Matrix: water; Detection Level: 5.3 ug/L. /Bis(2-chloroethoxy)methane/
Method: EPA-OSW 8270D, Semivolatile Organic Compounds by GC/MS; Analyte: bis(2-chloroethoxy)methane; Matrix: various (solid waste matrices, soils, air sampling media and water samples); Detection Level: 10 ug/L. /Bis(2-chloroethoxy)methane/
Method: DOE OM100R, Semivolatile Organic Compounds in Multimedia Samples by Capillary Column Ion Trap MS; Analyte: bis(2-chloroethoxy)methane; Matrix: water; Detection Level: 56 ug/L. /Bis(2-chloroethoxy)methane/
For more Analytic Laboratory Methods (Complete) data for 1,2-BIS(2-CHLOROETHOXY)ETHANE (6 total), please visit the HSDB record page.

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